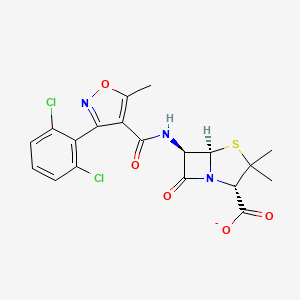

Dicloxacillin(1-)

Description

Contextualization within Beta-Lactam Antibiotic Research

The story of beta-lactam antibiotics begins with Alexander Fleming's discovery of penicillin in 1928, which ushered in the era of antibiotics. nih.govacs.org This class of drugs is characterized by the presence of a beta-lactam ring, a four-membered cyclic amide, which is crucial for their antibacterial activity. acs.orgpatsnap.com Beta-lactams, including penicillins and cephalosporins, function by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgpatsnap.com They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. sketchy.comnih.govnih.gov

The widespread use of early penicillins led to the emergence of resistant bacterial strains, most notably Staphylococcus aureus, which produced an enzyme called penicillinase (a type of beta-lactamase) that could hydrolyze and inactivate the beta-lactam ring. taylorandfrancis.comexplorationpub.com This challenge spurred the development of a new wave of semi-synthetic penicillins designed to resist this enzymatic degradation. Dicloxacillin (B1670480) emerged from this research as a penicillinase-resistant, narrow-spectrum antibiotic. wikipedia.orgnih.gov It belongs to the isoxazolyl penicillin subgroup, which also includes oxacillin (B1211168), cloxacillin, and flucloxacillin. sketchy.comunirioja.es These agents are distinguished by a bulky isoxazolyl side chain that sterically hinders the beta-lactamase enzyme from accessing and cleaving the beta-lactam ring, thus preserving the antibiotic's function. sketchy.com

Historical Perspective of Dicloxacillin Discovery and Development in Research

The development of dicloxacillin is a direct result of the academic and industrial research efforts in the mid-20th century to overcome the growing problem of penicillin resistance. Following the isolation of the penicillin nucleus, 6-aminopenicillanic acid, researchers could synthesize a vast array of semi-synthetic penicillins with modified side chains.

The isoxazolyl penicillins were a major breakthrough from this research. A research initiative led by scientists at Beecham, in collaboration with Bristol-Myers, synthesized members of this family, including oxacillin, cloxacillin, and dicloxacillin, in the early 1960s. wikipedia.org Dicloxacillin itself was patented in 1961 and received approval for medical use in 1968. wikipedia.org Its development provided a crucial tool against penicillin-resistant staphylococcal infections. wikipedia.orgwikipedia.org Research during this period focused on establishing the structure-activity relationship, demonstrating that the addition of the 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole side chain conferred resistance to staphylococcal beta-lactamase while maintaining potent antibacterial activity. sketchy.comscitcentral.com

| Milestone | Year | Significance in Research & Development |

| Discovery of Penicillin | 1928 | Alexander Fleming's observation of Penicillium notatum's antibacterial effect initiated the antibiotic era. nih.gov |

| First Systemic Use of Penicillin | 1941 | Howard Florey and Ernst Chain demonstrated the therapeutic potential of penicillin in humans. acs.org |

| Proposal of Beta-Lactam Structure | 1943 | The chemical structure of penicillin, including the vital beta-lactam ring, was proposed by Chain and Abraham. nih.gov |

| Development of Isoxazolyl Penicillins | Early 1960s | Research led to the synthesis of penicillinase-resistant penicillins like oxacillin and dicloxacillin. wikipedia.org |

| Dicloxacillin Patented | 1961 | The specific chemical entity of dicloxacillin was formally established. wikipedia.org |

| Dicloxacillin Approved for Medical Use | 1968 | Following research and clinical trials, dicloxacillin became available for treating bacterial infections. wikipedia.orgnih.gov |

Classification and Structural Features of Dicloxacillin(1-) Anion

Dicloxacillin(1-) is the conjugate base of dicloxacillin. nih.gov Chemically, it is classified as a semi-synthetic, isoxazolyl penicillin, which is a subgroup of the beta-lactam class of antibiotics. echemi.comdovepress.com The core structure is 6-aminopenicillanic acid, which consists of a thiazolidine (B150603) ring fused to a beta-lactam ring. echemi.com

The defining feature of dicloxacillin is its acyl side chain: a 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole group attached to the 6-amino position. echemi.com This bulky side chain is the key to its resistance against penicillinase enzymes. The two chlorine atoms on the phenyl ring increase the molecule's hydrophobicity compared to cloxacillin, which has only one. nih.gov In its anionic form, Dicloxacillin(1-), the carboxylic acid group at the 2-position of the thiazolidine ring is deprotonated, bearing a negative charge. nih.gov This anionic state is crucial for its solubility in aqueous environments and its interaction with biological targets.

| Property | Value |

| IUPAC Name | (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate nih.gov |

| Molecular Formula | C₁₉H₁₆Cl₂N₃O₅S⁻ nih.gov |

| Molar Mass (Anion) | 469.3 g/mol nih.gov |

| Core Structure | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penam) drugbank.com |

| Key Functional Groups | Beta-lactam ring, Thiazolidine ring, Carboxylate anion, Amide, Isoxazole (B147169) ring, Dichlorophenyl group nih.govechemi.com |

| Classification | Penicillinate Anion, Isoxazolyl Penicillin, Beta-Lactam Antibiotic nih.govechemi.com |

Significance in Mechanistic and Resistance Studies

Dicloxacillin(1-) is a cornerstone in the academic study of antibiotic mechanisms and resistance. Its primary mechanism of action is the inhibition of the transpeptidation step in bacterial cell wall synthesis. sketchy.com It accomplishes this by forming a covalent bond with the active-site serine of penicillin-binding proteins (PBPs), which are essential bacterial enzymes. patsnap.comnih.gov This inactivation of PBPs leads to a weakened cell wall and eventual cell lysis. patsnap.comnih.gov

Research has focused on the differential binding of dicloxacillin to various PBPs. For instance, studies in Streptococcus pneumoniae have shown that dicloxacillin has a specific binding affinity pattern for different PBPs (PBP1a > PBP2a > PBP1b > PBP2b > PBP3), which differs from other penicillins like oxacillin. nih.govasm.org This specificity is critical for understanding its spectrum of activity and the consequences of PBP mutations.

The compound is also pivotal in resistance research. While it is designed to be stable against many beta-lactamases, its interaction with these enzymes is a subject of ongoing study. drugbank.combiorxiv.org For example, research has shown that in combination with ampicillin (B1664943), dicloxacillin can inhibit the beta-lactamase produced by Citrobacter freundii, allowing ampicillin to reach its PBP targets. nih.gov This demonstrates its potential role as a "helper" compound in synergistic antibiotic combinations.

Furthermore, studies on the degradation of dicloxacillin by various microorganisms, such as the fungus Leptosphaerulina sp. and bacteria like Pseudomonas aeruginosa, are crucial for environmental microbiology and understanding the fate of antibiotics in ecosystems. encyclopedia.pubresearchgate.net The primary mechanism of resistance to dicloxacillin in organisms like Methicillin-resistant Staphylococcus aureus (MRSA) is not enzymatic degradation but the alteration of the target PBP (specifically, the acquisition of the mecA gene encoding PBP2a), which has a low affinity for beta-lactam antibiotics, including dicloxacillin. wikipedia.orgsketchy.com

| Area of Research | Key Findings Related to Dicloxacillin(1-) |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs). sketchy.comdrugbank.commedscape.com |

| PBP Binding Specificity | Exhibits a distinct pattern of binding affinity to various PBPs in Streptococcus pneumoniae (PBP1a > 2a > 1b > 2b > 3). asm.org |

| Beta-Lactamase Interaction | The bulky isoxazolyl side chain provides steric hindrance, protecting the beta-lactam ring from hydrolysis by many penicillinases. sketchy.com |

| Synergy Studies | Can act as a beta-lactamase inhibitor in combination with other beta-lactam antibiotics (e.g., ampicillin) against certain beta-lactamase-producing strains. nih.gov |

| Resistance Mechanisms | The primary clinical resistance mechanism in MRSA involves the production of an altered PBP (PBP2a) with low binding affinity for dicloxacillin. wikipedia.orgsketchy.com |

| Biodegradation | Research has identified bacterial strains and fungi capable of degrading dicloxacillin, with studies proposing degradation pathways. encyclopedia.pubresearchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16Cl2N3O5S- |

|---|---|

Molecular Weight |

469.3 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

InChI Key |

YFAGHNZHGGCZAX-JKIFEVAISA-M |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Synonyms |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Origin of Product |

United States |

Molecular Structure and Stereochemical Characterization of Dicloxacillin 1

Fundamental Chemical Representation

Dicloxacillin(1-) is the conjugate base of dicloxacillin (B1670480), a narrow-spectrum beta-lactam antibiotic. nih.govebi.ac.ukebi.ac.uk It is formed when dicloxacillin loses a proton. nih.govebi.ac.uk

Two-Dimensional Structural Elucidation

The two-dimensional structure of Dicloxacillin(1-) reveals a complex molecule built upon a penam (B1241934) core, which is a bicyclic system consisting of a β-lactam ring fused to a thiazolidine (B150603) ring. ebi.ac.ukscitcentral.com A key feature is the acyl side chain attached to the C6 position of the penam core. This side chain consists of a 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido group. ebi.ac.ukechemi.com The negative charge is localized on the carboxylate group at the C2 position. nih.gov

Three-Dimensional Conformer Analysis

The three-dimensional conformation of Dicloxacillin(1-) is crucial for its interaction with biological targets. The bicyclic penam core adopts a characteristic folded or "puckered" conformation. nih.gov The stereochemistry at the three chiral centers (C2, C5, and C6) is defined as (2S, 5R, 6R). nih.govdrugbank.com This specific spatial arrangement is essential for its activity. Studies have shown that Dicloxacillin can exist in multiple conformations, particularly with rotation around the bond connecting the isoxazole (B147169) ring to the amide group. researchgate.netresearchgate.net These different conformers can influence how the molecule binds within the active site of enzymes. researchgate.netresearchgate.net

Molecular Formula and Precise Mass Determination

The molecular formula for Dicloxacillin(1-) is C₁₉H₁₆Cl₂N₃O₅S⁻. nih.gov This formula indicates the presence of 19 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom, with a net charge of -1. The exact mass of this anion has been determined to be 468.0187722 Da. nih.gov

| Property | Value |

| Molecular Formula | C₁₉H₁₆Cl₂N₃O₅S⁻ nih.gov |

| Exact Mass | 468.0187722 Da nih.gov |

| Molecular Weight | 469.3 g/mol nih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A variety of spectroscopic methods are employed to confirm the intricate structure of Dicloxacillin(1-).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. libretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of dicloxacillin, distinct signals corresponding to the different types of protons in the molecule can be observed. For instance, the methyl groups on the thiazolidine ring and the isoxazole ring would appear as singlets, while the protons on the β-lactam and thiazolidine rings would show more complex splitting patterns due to their coupling with neighboring protons. aip.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of dicloxacillin provides information on the carbon framework of the molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal. nih.govresearchgate.net For example, the carbonyl carbons of the β-lactam ring, the amide linkage, and the carboxylate group would appear at characteristic downfield chemical shifts. researchgate.net Predicted ¹³C NMR data is available in public databases. drugbank.comhmdb.ca

A study on a series of penicillins, including dicloxacillin, utilized ¹³C NMR to assign the chemical shifts of the carbon atoms with the aid of long-range carbon-hydrogen coupling. nih.gov

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iiconservation.orgoup.com The IR spectrum of dicloxacillin sodium, a salt form of dicloxacillin, shows characteristic absorption bands that confirm its structure. who.intnihs.go.jp

Key absorption bands would include:

A strong absorption band corresponding to the C=O stretching vibration of the β-lactam ring, typically found in the range of 1760-1790 cm⁻¹.

An amide C=O stretching vibration band around 1650-1680 cm⁻¹.

A C=O stretching vibration from the carboxylate group.

C-N and C-S stretching vibrations.

Mass Spectrometry (MS and MS-MS) Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS-MS) are crucial analytical techniques for the identification and structural elucidation of Dicloxacillin. Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the separation and detection of the compound and its metabolites. jopcr.comnih.gov

In LC-MS analysis, Dicloxacillin has a reported monoisotopic mass of approximately 469.027 g/mol . drugbank.com Electrospray ionization (ESI) is a common technique used for the analysis of penicillins, and Dicloxacillin can be detected in both positive and negative ion modes. nih.goviaea.org In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 468. iaea.org

Tandem mass spectrometry (MS-MS) provides detailed structural information through fragmentation of the precursor ion. For Dicloxacillin, specific fragment ions are monitored for confirmation. In negative ion chemical ionization, key fragments include ions at m/z 165, 230, 232, 274, and 276. researchgate.netnih.gov Studies on its degradation have identified major products through LC-MS. The formation of Dicloxacillin penicilloic acid corresponds to a fragment with an m/z of 487, and a subsequent loss of carbon dioxide leads to Dicloxacillin penilloic acid with an m/z of 443. jopcr.com

Further fragmentation analysis in positive ion mode reveals other characteristic ions. High-resolution mass spectrometry can identify various fragments, providing confidence in the compound's identification. massbank.eu These analytical methods are sensitive enough to detect Dicloxacillin in various matrices, including bovine muscle and human plasma and urine. nih.govresearchgate.netnih.gov

| Analysis Type | Ion/Fragment (m/z) | Description | Source |

|---|---|---|---|

| Monoisotopic Mass | ~469.027 | Monoisotopic mass of Dicloxacillin | drugbank.com |

| LC-MS (Negative Ion) | 468 | Precursor Ion [M-H]⁻ | iaea.org |

| Degradation Product Analysis (LC-MS) | 487 | Penicilloic acid of Dicloxacillin | jopcr.com |

| 443 | Penilloic acid of Dicloxacillin | jopcr.com | |

| MS-MS Fragmentation (Negative Ion) | 165 | Characteristic fragment ions for confirmation | researchgate.netnih.gov |

| 230 | |||

| 232 | |||

| 274 | |||

| 276 |

Crystallographic Studies and Binding Pocket Interactions

Crystallographic studies provide atomic-level insights into how Dicloxacillin interacts with its biological targets, primarily penicillin-binding proteins (PBPs) and β-lactamases. drugbank.combiorxiv.org These enzymes are crucial for bacterial cell wall synthesis and resistance mechanisms, respectively. drugbank.comnih.gov

Ligand-Protein Co-crystallography

Co-crystallography reveals the precise three-dimensional arrangement of Dicloxacillin within the active site of a protein. Although structures of Dicloxacillin bound to a Class A β-lactamase were historically unavailable, recent studies have successfully determined the crystal structure of Dicloxacillin in complex with the CTX-M-14 E166A mutant. biorxiv.orgbiorxiv.org The E166A mutation in this β-lactamase impairs its catalytic activity, allowing for the trapping and visualization of the acyl-enzyme intermediate, where Dicloxacillin is covalently bound to the catalytic Serine 70 residue. biorxiv.orgnih.govresearchgate.net These studies, often performed using serial synchrotron crystallography at near-physiological temperatures, provide a detailed view of the binding mode. biorxiv.orgbiorxiv.org

Multi-conformer Analysis in Enzyme Active Sites (e.g., CTX-M-14 E166A)

A significant finding from recent crystallographic analyses is that Dicloxacillin can adopt multiple conformations within the enzyme's active site. biorxiv.orgresearchgate.net In the CTX-M-14 E166A active site, Dicloxacillin was modeled in multiple orientations. biorxiv.orgbiorxiv.org One study identified three distinct conformers with occupancies of 40%, 39%, and 21%. researchgate.net This conformational flexibility is supported by electron density maps and suggests a dynamic binding process. biorxiv.orgbiorxiv.org Interestingly, one of the alternate conformers of Dicloxacillin, which possesses two chlorine atoms, resembles the binding mode of Oxacillin (B1211168), which has no chlorine atoms on its phenyl ring. biorxiv.orgresearchgate.netbiorxiv.org This observation highlights the subtle yet significant influence of the side-chain substitutions on the binding orientation within the active site. biorxiv.org

Specific Residue Interactions in Binding Pockets

The efficacy of Dicloxacillin is determined by its specific interactions with amino acid residues in the binding pocket of its target protein. In the CTX-M-14 E166A β-lactamase, Dicloxacillin forms a covalent bond with the catalytic Serine 70. biorxiv.org Its pose is further stabilized by a network of hydrogen bonds and other interactions with surrounding residues.

Commonly observed interactions for isoxazolyl penicillins like Dicloxacillin in the CTX-M-14 active site involve residues such as Asn104, Ser130, Asn132, Asn170, and Thr235. biorxiv.org For one of the primary Dicloxacillin conformers, specific hydrogen bonds are formed. biorxiv.orgbiorxiv.org An alternate, highly occupied conformer introduces additional interactions; for instance, one of its chlorine atoms interacts with the backbone nitrogen of Asp239 and the sidechain nitrogen of Asn104. biorxiv.orgbiorxiv.org The Ω-loop, a functionally important region in Class A β-lactamases, also plays a role in positioning the ligand. researchgate.net

In penicillin-binding proteins (PBPs), the binding is also highly specific. While direct crystallographic data for Dicloxacillin with all PBPs is limited, the general mechanism involves the acylation of a catalytic serine residue within conserved motifs like SXXK. asm.orgnih.govnih.gov The relative affinity of Dicloxacillin for different PBPs in bacteria like Streptococcus pneumoniae (e.g., PBP1a, PBP2a, PBP1b, PBP2b, PBP3) dictates its antibacterial activity. drugbank.comasm.org

| Protein Target | Interacting Residues | Interaction Type | Source |

|---|---|---|---|

| CTX-M-14 E166A β-Lactamase | Ser70 | Covalent bond (Acyl-enzyme intermediate) | biorxiv.org |

| Asn104 | Hydrogen bond / Side-chain interaction with Cl | biorxiv.orgbiorxiv.org | |

| Ser130 | Hydrogen bond | biorxiv.org | |

| Asn132 | Hydrogen bond | biorxiv.org | |

| Asn170 | Hydrogen bond / Backbone interaction with Cl | biorxiv.orgbiorxiv.org | |

| Asp239 | Backbone interaction with Cl | biorxiv.orgbiorxiv.org | |

| Penicillin-Binding Proteins (General) | Serine in SXXK motif | Covalent bond (Acyl-enzyme intermediate) | nih.govnih.gov |

Synthetic Methodologies and Chemical Modifications of Dicloxacillin Derivatives

Established Synthetic Pathways for Dicloxacillin (B1670480) Sodium

The synthesis of dicloxacillin sodium is a well-established process in pharmaceutical chemistry, involving a series of carefully controlled steps to construct the complex molecule.

Multi-Step Synthesis Processes

Fermentative production of Penicillin G.

Enzymatic hydrolysis of Penicillin G to yield 6-aminopenicillanic acid (6-APA).

A multi-step chemical synthesis to prepare the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid side chain.

Conversion of the side chain carboxylic acid to a more reactive acyl halide.

Condensation (acylation) of 6-APA with the activated side chain.

Conversion of the resulting dicloxacillin acid into its stable sodium salt.

Key Intermediate Synthesis

6-Aminopenicillanic Acid (6-APA): The foundational scaffold for all semisynthetic penicillins, 6-APA, is primarily sourced from the enzymatic hydrolysis of Penicillin G, which is produced on a large scale via fermentation. wikipedia.orgcore.ac.uk The use of the enzyme penicillin acylase allows for the selective cleavage of the phenylacetyl side chain from Penicillin G, leaving the crucial β-lactam ring intact. researchgate.netscialert.net This biotransformation is a cornerstone of semisynthetic penicillin production.

2,6-Dichlorotoluene (B125461): This compound serves as a precursor for the characteristic side chain of dicloxacillin. One synthetic route to 2,6-dichlorotoluene involves a Sandmeyer reaction starting from 2-amino-6-chlorotoluene. google.com Another approach begins with 2-chloro-6-nitrobenzoic acid. google.com

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: This is the direct precursor to the acyl side chain. Its synthesis typically involves the condensation of 2,6-dichlorobenzohydroxamoyl chloride with a β-ketoester, such as methyl acetoacetate (B1235776) or ethyl acetoacetate. google.com This reaction forms the isoxazole (B147169) ring. The resulting ester is then subjected to alkaline hydrolysis to yield the desired carboxylic acid. google.com

Condensation and Salt Formation Processes

The final stages of dicloxacillin synthesis involve coupling the side chain with the penicillin nucleus and then forming the pharmaceutically used salt.

Condensation: The carboxylic acid of the side chain is first activated, typically by converting it into an acyl chloride, such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. evitachem.comnih.gov This highly reactive intermediate is then condensed with 6-aminopenicillanic acid (6-APA). The reaction is an acylation where the amino group of 6-APA attacks the carbonyl carbon of the acyl chloride, forming an amide bond. google.comgoogle.com This step creates the dicloxacillin molecule in its acidic form. epa.gov

Salt Formation: To enhance stability and facilitate formulation, the dicloxacillin acid is converted to its sodium salt. This is typically achieved by reacting the dicloxacillin acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium isooctanoate. google.com The resulting dicloxacillin sodium can then be precipitated, crystallized, and purified to meet pharmaceutical standards.

Rational Design and Synthesis of Dicloxacillin Derivatives

The rational design of dicloxacillin derivatives aims to improve its properties, such as antibacterial spectrum, potency, and resistance to bacterial enzymes.

Introduction of Bulky Side Chains and Their Structural Impact

A key feature of dicloxacillin is its resistance to degradation by penicillinase, a type of β-lactamase enzyme produced by some bacteria. This resistance is conferred by the steric bulk of its acyl side chain. drugs.comuomus.edu.iquomus.edu.iq

The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety is sufficiently large to physically obstruct the active site of the penicillinase enzyme, preventing the hydrolysis of the critical β-lactam ring. libretexts.orguomus.edu.iquomus.edu.iq The two chlorine atoms in the ortho positions of the phenyl ring are particularly important as they enhance this steric hindrance and contribute to the molecule's stability and activity. uomus.edu.iquomus.edu.iq The introduction of bulky side chains is a fundamental strategy in the development of penicillinase-resistant penicillins. While methicillin (B1676495) was the first in this class, the isoxazolyl penicillins like oxacillin (B1211168), cloxacillin, and dicloxacillin demonstrated improved acid stability, allowing for oral administration. uomus.edu.iquomus.edu.iq The structural impact of these bulky groups is a delicate balance; they must be large enough to prevent enzymatic degradation but not so large as to impede the antibiotic's ability to bind to the penicillin-binding proteins (PBPs) of bacteria, which is necessary for its antibacterial action. drugs.comnih.gov

Modifications of the Isoxazole Ring Moiety

The isoxazole ring is a versatile heterocyclic scaffold found in numerous pharmacologically active compounds, including several antibiotics. ajrconline.orgijbpas.comipindexing.com Its chemical properties allow for various modifications to fine-tune the biological activity of the parent molecule.

In the context of penicillin derivatives, modifications to the isoxazole ring can impact potency and spectrum of activity. Synthetic strategies allow for the introduction of different substituents on the isoxazole ring. For instance, altering the alkyl group at the 5-position or the substituted phenyl group at the 3-position can lead to new analogues. ajrconline.orgespublisher.com Research in medicinal chemistry has explored the synthesis of various isoxazole derivatives, sometimes fusing the isoxazole ring with other heterocyclic systems to create novel molecular architectures. nih.govnih.gov While much of this work is exploratory, it demonstrates the chemical tractability of the isoxazole ring for creating chemical diversity. For example, the synthesis of isoxazoles via nitrile oxide cycloaddition allows for a wide range of substituents to be incorporated. nih.gov The goal of such modifications in the context of dicloxacillin would be to enhance its binding to bacterial target proteins or to overcome emerging resistance mechanisms, thereby extending the therapeutic utility of this class of antibiotics.

Esterification and Other Functional Group Derivatizations

The modification of the dicloxacillin structure, particularly at the C-3 carboxylic acid group, has been an area of interest for creating prodrugs or altering the compound's physicochemical properties. Esterification is a primary method for such derivatization. Generally, derivatization of the C-3 carboxylic acid is not well-tolerated unless the free carboxylic acid can be regenerated in vivo. annamalaiuniversity.ac.in

One common strategy involves the creation of acetoxymethyl esters, which are designed to be cleaved in vivo to release the active penicillin. annamalaiuniversity.ac.in Another approach involves the synthesis of benzyl (B1604629) ester derivatives. For instance, penicillin V can be converted to its benzyl ester by reacting it with a benzyl halide in a solvent like dimethylformamide (DMF) at room temperature. acs.org This methodology can be extrapolated to dicloxacillin, which shares the core penicillin structure.

Further modifications can be introduced to the penicillin nucleus. The C6 side chain plays a crucial role in the activity of penicillin derivatives. acs.org Synthetic routes often start from 6-aminopenicillanic acid (6-APA), which can be acylated to introduce various side chains. acs.org For example, the synthesis of dicloxacillin itself involves the acylation of 6-APA with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Other functional group derivatizations can include modifications to the β-lactam ring system. For example, oxidation of the sulfur atom in the thiazolidine (B150603) ring to a sulfone has been explored. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane. acs.org

The isoxazole ring, a key feature of dicloxacillin, is also a target for derivatization in related compounds. The synthesis of isoxazole derivatives can be achieved through various catalytic methods. mdpi.comresearchgate.net

A summary of common derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Purpose of Derivatization | Reference |

| Esterification (Benzyl Esters) | Alkyl halide (e.g., benzyl bromide), DMF, room temperature | Prodrug synthesis, modification of physicochemical properties | acs.org |

| Sulfoxidation | mCPBA, CH2Cl2, 0 °C to room temperature | Investigation of structure-activity relationships | acs.org |

| Side Chain Modification (from 6-APA) | Acyl chloride, coupling reagents (e.g., COMU) | To introduce different side chains and modulate biological activity | acs.org |

| Esterification (Acetoxymethyl Esters) | Not specified | Prodrug synthesis for improved oral absorption | annamalaiuniversity.ac.in |

Characterization of Synthetic Intermediates and Products

The characterization of synthetic intermediates and final products of dicloxacillin and its derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm their structure, purity, and identity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in the synthesis of isoxazol-5(4H)-one derivatives, which share structural similarities with the side chain of dicloxacillin, specific proton and carbon chemical shifts are used to confirm the formation of the desired product. mdpi.com For example, the chemical shifts of the N-CH₃, CH₂Cl, and aromatic protons are distinct and can be used for structural assignment. mdpi.com

Mass Spectrometry (MS): MS and its tandem version (MS/MS) are crucial for determining the molecular weight of the synthesized compounds and for fragmentation analysis to further confirm the structure. For example, in the analysis of penicillin G derivatives, pre-column derivatization with trimethylsilyl (B98337) diazomethane (B1218177) followed by GC-MS/MS was used for quantification. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) has been used to identify the products of dicloxacillin oxidation, with specific m/z values confirming the identity of the degradation products. globalresearchonline.netscitcentral.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. In the characterization of dicloxacillin oxidation products, absorption peaks corresponding to ketonic/carboxylic C=O stretching, C-H stretching, and N-H stretching were identified. globalresearchonline.netscitcentral.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique is often used for quantitative analysis and to monitor reactions. The UV spectrum of sodium dicloxacillin in an aqueous solution shows maximum absorption values at approximately 274 nm and 283 nm. medigraphic.com Derivative spectrophotometry, including first and second-derivative techniques, can be employed to resolve overlapping spectra in mixtures of penicillins like dicloxacillin and ampicillin (B1664943). nih.govfayoum.edu.eg

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a widely used method for the separation, quantification, and purity assessment of dicloxacillin and its derivatives. researchgate.netaraijournal.com The British Pharmacopoeia describes a liquid chromatographic method for the determination of dicloxacillin. researchgate.net A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.netebi.ac.uk

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique reported for the analysis of dicloxacillin. researchgate.net

The table below summarizes the analytical techniques used for the characterization of dicloxacillin and its derivatives.

| Analytical Technique | Application | Key Findings/Parameters | Reference |

| ¹H and ¹³C NMR | Structural elucidation of synthetic derivatives | Provides detailed information on the chemical environment of protons and carbons. | mdpi.com |

| LC-MS/MS | Identification and quantification of derivatives and degradation products | Provides molecular weight and fragmentation patterns for structural confirmation. | researchgate.netglobalresearchonline.netscitcentral.com |

| FT-IR Spectroscopy | Identification of functional groups | Confirms the presence of key bonds like C=O, N-H, and C-H. | globalresearchonline.netscitcentral.com |

| UV-Vis Spectrophotometry | Quantitative analysis and reaction monitoring | Dicloxacillin has characteristic absorbance maxima (e.g., ~274 nm). Derivative methods enhance resolution. | medigraphic.comnih.govfayoum.edu.eg |

| RP-HPLC | Separation, quantification, and purity assessment | C18 columns with acetonitrile/buffer mobile phases are common. | researchgate.netaraijournal.comebi.ac.uk |

Mechanistic Insights into the Antibacterial Action of Dicloxacillin 1

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for dicloxacillin(1-), like other β-lactam antibiotics, is the inhibition of the synthesis of the bacterial cell wall. wikipedia.orgbionity.com This complex process is crucial for maintaining the structural integrity of bacteria, protecting them from osmotic stress. patsnap.com Dicloxacillin (B1670480) specifically targets the final stages of peptidoglycan synthesis, a critical component of the cell wall in most bacteria. drugbank.commims.com

Penicillin-Binding Protein (PBP) Inhibition Mechanism

The bactericidal activity of dicloxacillin(1-) is mediated through its binding to specific proteins known as penicillin-binding proteins (PBPs). drugbank.comidstewardship.com These proteins are enzymes, such as transpeptidases and carboxypeptidases, located on the inner membrane of the bacterial cell wall and are essential for the final steps of peptidoglycan assembly. nih.govwikipedia.orgcollin.edu

Dicloxacillin(1-) contains a highly reactive β-lactam ring in its structure. patsnap.com This ring is structurally similar to the D-Ala-D-Ala substrate of the PBP transpeptidase enzymes. wikipedia.org This similarity allows dicloxacillin to fit into the active site of PBPs, where the β-lactam amide bond is cleaved, leading to the formation of an irreversible covalent bond with a serine residue in the PBP active site. wikipedia.orgresearchgate.net This acylation reaction inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. wikipedia.orgnih.gov

The formation of a stable and rigid cell wall depends on the cross-linking of linear peptidoglycan chains. wikipedia.orgpatsnap.com This crucial step is catalyzed by transpeptidase enzymes, a key type of PBP. collin.edu By covalently binding to and inactivating these transpeptidases, dicloxacillin(1-) effectively blocks the cross-linking of peptidoglycan. wikipedia.orgbionity.comnih.gov This inhibition of the final transpeptidation step of peptidoglycan synthesis is a critical aspect of its antibacterial action. mims.com Research on Bacillus megaterium has demonstrated that dicloxacillin sharply inhibits the formation of these cross-links both in vivo and in vitro. asm.org

Below is an interactive data table summarizing the known PBP targets of Dicloxacillin(1-).

| Target Name | Organism | Action |

| Penicillin-binding protein 1b (PBP1b) | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Inhibitor |

| Penicillin-binding protein 2a (PBP2a) | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Inhibitor |

| Serine-type D-Ala-D-Ala carboxypeptidase | Streptococcus pneumoniae | Inhibitor |

| Penicillin-binding protein 1A (PBP1a) | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Inhibitor |

| Penicillin-binding protein 2B (PBP2b) | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Inhibitor |

Role in Osmotic Lysis and Bacterial Cell Death

The inhibition of peptidoglycan synthesis by dicloxacillin(1-) leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. patsnap.com This structural failure results in cell lysis and, consequently, bacterial death. patsnap.comnih.gov The process of cell lysis is often mediated by the bacterium's own autolytic enzymes, such as autolysins. drugbank.commhmedical.com It is also thought that dicloxacillin may interfere with an inhibitor of these autolysins, further promoting the breakdown of the cell wall. drugbank.comsigmaaldrich.com

Resistance to Beta-Lactamase Hydrolysis

A key characteristic of dicloxacillin(1-) is its resistance to hydrolysis by a variety of β-lactamases, including penicillinases produced by staphylococci. drugbank.comnih.gov These enzymes are a primary mechanism of resistance for many bacteria, as they inactivate β-lactam antibiotics by cleaving the β-lactam ring. mhmedical.comacs.org The chemical structure of dicloxacillin, specifically the presence of a bulky isoxazolyl group on its side chain, provides steric hindrance that prevents β-lactamases from binding to and inactivating the antibiotic. bionity.comselleckchem.com This allows dicloxacillin to remain effective against β-lactamase-producing organisms like Staphylococcus aureus. wikipedia.orgbionity.com

Structural Basis of Beta-Lactamase Stability

A critical feature of Dicloxacillin(1-) is its resistance to a class of bacterial enzymes known as beta-lactamases (or penicillinases), which inactivate many other penicillin antibiotics. nih.govdrugbank.comnps.org.au The most common mechanism of bacterial resistance to beta-lactam antibiotics is the production of these enzymes, which hydrolyze the amide bond in the characteristic four-membered beta-lactam ring, rendering the antibiotic ineffective. frontiersin.org

The stability of Dicloxacillin(1-) against these enzymes is conferred by its unique chemical structure. patsnap.com Specifically, the acyl side chain attached to the 6-aminopenicillanic acid core is a [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl group. nih.gov This bulky isoxazolyl side chain provides significant steric hindrance. pixorize.com The large, rigid structure, particularly the presence of the two chlorine atoms on the phenyl ring, physically blocks the active site of the beta-lactamase enzyme. pixorize.com This steric shield prevents the enzyme from accessing and hydrolyzing the beta-lactam ring, thus preserving the antibiotic's structural integrity and antibacterial activity against penicillinase-producing bacteria. patsnap.compixorize.com

Mechanisms of Bacterial Resistance to Dicloxacillin

Enzymatic Inactivation by Beta-Lactamases

Although Dicloxacillin (B1670480) is specifically designed to be stable against many beta-lactamase enzymes, this remains a significant mechanism of resistance, particularly when enzymes with specific activity are produced at high levels. patsnap.com

The core mechanism of beta-lactamase-mediated resistance involves the enzymatic hydrolysis of the amide bond in the beta-lactam ring, a four-membered cyclic structure essential for the antibacterial activity of penicillins. patsnap.comresearchgate.netnih.gov This cleavage results in an inactive, linearized molecule that is incapable of binding to its target, the Penicillin-Binding Proteins (PBPs). nih.govexplorationpub.com

Dicloxacillin's structure, featuring a bulky isoxazolyl side chain, provides steric hindrance that protects the beta-lactam ring from hydrolysis by many common staphylococcal penicillinases. uomus.edu.iqaap.org This makes it effective against many strains of Staphylococcus aureus that are resistant to Penicillin G. nih.gov However, some beta-lactamases can still hydrolyze Dicloxacillin. nih.gov Exposure of S. aureus beta-lactamase to Dicloxacillin can lead to a time-dependent, temporary inactivation of the enzyme, from which it can later reactivate. nih.gov While Dicloxacillin is generally more stable than other isoxazolylpenicillins like Cloxacillin and Flucloxacillin, certain staphylococcal beta-lactamases can hydrolyze it to a significant extent. nih.gov

Beta-lactamases are a diverse group of enzymes, and several classification schemes exist to categorize them. The most widely used is the molecular Ambler classification, which divides them into four classes (A, B, C, and D) based on their amino acid sequence homology. msdmanuals.comresearchgate.net

Class A: These are serine-beta-lactamases and include many common plasmid-mediated and chromosomal penicillinases. researchgate.net Extended-spectrum β-lactamases (ESBLs) like TEM and SHV are part of this class. msdmanuals.comwikipedia.org

Class B: These are metallo-beta-lactamases that require zinc ions for their activity and can hydrolyze a broad range of beta-lactams, including carbapenems. msdmanuals.comresearchgate.net

Class C: These are cephalosporinases, typically encoded on the chromosome of Gram-negative bacteria like Enterobacter and Citrobacter. msdmanuals.comwikipedia.org

Class D: These are the oxacillinases (OXA), which are serine-beta-lactamases characterized by their ability to hydrolyze isoxazolyl penicillins like Oxacillin (B1211168) and Dicloxacillin. msdmanuals.comnih.gov

A functional classification system also groups these enzymes based on their substrate and inhibitor profiles. In this scheme, the OXA enzymes that readily hydrolyze Cloxacillin or Oxacillin are placed in subgroup 2d. wikipedia.orgnih.gov These Class D beta-lactamases are a key source of enzymatic resistance to Dicloxacillin. wikipedia.org

| Ambler Class | Active Site | Key Characteristics | Relevance to Dicloxacillin Resistance |

|---|---|---|---|

| A | Serine | Includes common penicillinases and ESBLs. researchgate.net | Generally less effective against Dicloxacillin due to steric hindrance, but high levels can contribute to resistance. patsnap.com |

| B | Zinc ions (Metallo-β-lactamase) | Broad-spectrum activity, including carbapenems. msdmanuals.com | Not a primary mechanism for Dicloxacillin resistance. |

| C | Serine | Primarily cephalosporinases. wikipedia.org | Not a primary mechanism for Dicloxacillin resistance. |

| D | Serine | Known as oxacillinases (OXA); efficiently hydrolyze oxacillin and cloxacillin. msdmanuals.comwikipedia.org | A significant mechanism of enzymatic resistance to Dicloxacillin. nih.gov |

Alteration of Penicillin-Binding Proteins (PBPs)

The primary targets for all beta-lactam antibiotics, including Dicloxacillin, are Penicillin-Binding Proteins (PBPs). patsnap.comdrugbank.com These are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. explorationpub.comnih.gov By binding to and inhibiting these enzymes, Dicloxacillin disrupts cell wall integrity, leading to bacterial cell lysis. patsnap.comdrugbank.com Resistance emerges when the structure of these PBPs is altered, reducing their affinity for the antibiotic. nih.govnih.gov

In some bacteria, particularly streptococci, resistance arises from point mutations or genetic recombination events within the genes encoding native PBPs (e.g., pbp1a, pbp2b, pbp2x). nih.govetflin.com These genetic changes result in altered PBP structures with a lower binding affinity for beta-lactam antibiotics. nih.govnih.gov Even though the antibiotic is present, the modified PBPs can continue to function in cell wall synthesis, allowing the bacterium to survive. oup.com In Streptococcus pneumoniae, multiple mutations in PBP 2x, PBP 2b, and sometimes PBP 1A are associated with penicillin resistance. nih.govnih.gov For instance, specific amino acid substitutions within the penicillin-binding domain of PBP 2x can confer resistance. nih.gov While this mechanism is well-documented for penicillin, these altered PBPs can also show reduced affinity for Dicloxacillin, contributing to resistance. patsnap.com

The most clinically significant mechanism of resistance to Dicloxacillin and all other beta-lactamase-stable penicillins is the acquisition of a novel PBP gene. wikipedia.org This is the hallmark of methicillin-resistant Staphylococcus aureus (MRSA). patsnap.comwikipedia.org MRSA strains acquire a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govwikipedia.org This cassette carries the mecA gene, which encodes a unique PBP known as PBP2a (or PBP2'). nih.govnih.govwikipedia.orgstackexchange.com

PBP2a has an intrinsically low affinity for almost all beta-lactam antibiotics, including Dicloxacillin. nih.govplos.org In the presence of Dicloxacillin, the native PBPs of S. aureus are inhibited, but PBP2a remains unbound and active. nih.gov It takes over the essential transpeptidase activity required for peptidoglycan cross-linking, enabling the bacterium to synthesize its cell wall and grow normally despite the presence of the antibiotic. nih.govnih.gov The acquisition of mecA is therefore the primary determinant of high-level resistance to Dicloxacillin in staphylococci. nih.govnih.gov

| Mechanism | Genetic Basis | Effect | Primary Organisms |

|---|---|---|---|

| PBP Modification | Point mutations and recombination in native PBP genes (e.g., pbp1a, pbp2x, pbp2b). nih.govetflin.com | Alters the structure of native PBPs, reducing their binding affinity for Dicloxacillin. nih.gov | Streptococcus pneumoniae nih.govetflin.com |

| PBP Acquisition | Acquisition of the mecA gene, encoding the novel PBP2a. nih.govwikipedia.org | PBP2a has a very low affinity for Dicloxacillin and takes over cell wall synthesis when native PBPs are inhibited. nih.govplos.org | Staphylococcus aureus (MRSA) wikipedia.orgnih.gov |

Efflux Pump Systems

A more general mechanism that can contribute to Dicloxacillin resistance is the action of bacterial efflux pumps. nih.govscispace.com These are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cytoplasm into the external environment. nih.govfrontiersin.org This process prevents the intracellular concentration of the antibiotic from reaching a level sufficient to inhibit its target PBPs. scispace.com

There are five major families of bacterial efflux transporters:

The ATP-binding cassette (ABC) superfamily nih.gov

The major facilitator superfamily (MFS) nih.gov

The resistance-nodulation-division (RND) family nih.gov

The small multidrug resistance (SMR) family scispace.com

The multidrug and toxic compound extrusion (MATE) family scispace.com

These pumps often have broad substrate specificity and can confer resistance to multiple classes of antibiotics, a phenotype known as multidrug resistance (MDR). scispace.comfrontiersin.org While not typically the primary mechanism of high-level Dicloxacillin resistance, the overexpression of efflux pumps can contribute to reduced susceptibility by lowering the effective concentration of the drug within the bacterial cell. scispace.comscispace.com

Interactions with Biological Macromolecules and Enzyme Systems Non Clinical

Molecular Docking and Simulation Studies of PBP Binding

Dicloxacillin (B1670480), a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgpatsnap.comnih.gov This process is mediated through its binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall. patsnap.comdrugbank.com Molecular docking and simulation studies provide insights into the specific interactions between dicloxacillin and these target proteins.

These in silico studies have been employed to predict the binding affinity and orientation of dicloxacillin within the active site of PBPs from various bacteria, including Staphylococcus aureus. researchgate.netbiorxiv.org The presence of the isoxazolyl group on its side chain provides steric hindrance, which makes dicloxacillin resistant to degradation by many β-lactamase enzymes. wikipedia.orgpatsnap.com This structural feature allows it to effectively bind to PBPs and inhibit their function. wikipedia.org

Simulations indicate that dicloxacillin forms stable complexes with PBPs, primarily through interactions involving its characteristic β-lactam ring. biorxiv.orgacs.org The binding often involves the acylation of a serine residue within the active site of the PBP, a mechanism common to β-lactam antibiotics. unirioja.es While specific crystal structures of dicloxacillin bound to a PBP are limited, docking studies, by comparison with other isoxazolyl penicillins like oxacillin (B1211168) and cloxacillin, suggest a similar binding mode. biorxiv.orgbiorxiv.org Such computational models are valuable for understanding the structural basis of its antibacterial activity and for predicting potential resistance mechanisms arising from alterations in PBP structure. unirioja.esemerginginvestigators.org

Interactions with Other Bacterial Enzymes Involved in Cellular Processes

Beyond its primary targets, the Penicillin-Binding Proteins (PBPs), dicloxacillin's interactions with other bacterial enzymes are less characterized but of significant interest. A key area of interaction is with β-lactamases, the enzymes produced by bacteria that confer resistance by hydrolyzing the β-lactam ring of antibiotics like penicillin. Dicloxacillin is specifically designed to be resistant to many common β-lactamases, particularly those produced by Staphylococcus aureus. wikipedia.orgpatsnap.com This resistance is a defining characteristic of its activity spectrum.

However, dicloxacillin can also act as an inhibitor of certain β-lactamases. For instance, it has been shown to inhibit the β-lactamase activity in crude extracts of Yersinia enterocolitica, thereby potentiating the effect of other β-lactam antibiotics like penicillin G or cephalothin. nih.gov In studies involving a ceftazidime-resistant variant of Pseudomonas aeruginosa that overproduces a type Id cephalosporinase, dicloxacillin acted as a potent competitive inhibitor of the enzyme in short-term studies. nih.gov This suggests that in some contexts, dicloxacillin can function as a β-lactamase inhibitor, protecting other more susceptible antibiotics from degradation. nih.gov

The bactericidal action of penicillins ultimately leads to cell lysis, a process mediated by bacterial autolytic enzymes such as autolysins. drugbank.com It has been proposed that dicloxacillin may interfere with an autolysin inhibitor, thereby contributing to the lytic process, although this mechanism requires further elucidation. drugbank.com

Dicloxacillin-Induced Modulation of Mammalian Enzyme Activity

In non-clinical studies using human liver cells (hepatocytes), dicloxacillin has been identified as an inducer of several key drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2C9 (CYP2C9). nih.govantonpottegaard.dka-z.lu In vitro experiments have demonstrated a dose-dependent increase in the expression and activity of these enzymes upon exposure to dicloxacillin. nih.govnih.gov

Studies using cryopreserved primary human hepatocytes showed that dicloxacillin significantly increased CYP3A4 and CYP2C9 mRNA expression. nih.gov For example, one study reported that dicloxacillin led to a dose-dependent upregulation of CYP3A4 mRNA expression by 11.0- to 42.0-fold and CYP2C9 mRNA expression by 1.7- to 2.7-fold. nih.gov Another study using a 3D spheroid model of primary human hepatocytes found that dicloxacillin induced maximal CYP3A4 mRNA, protein, and enzyme activity by 4.9-, 2.9-, and 2.4-fold, respectively, and induced CYP2C9 mRNA by 1.7-fold. antonpottegaard.dk The induction of CYP3A4 activity by dicloxacillin has been confirmed in multiple studies, with one reporting a nearly 6-fold increase in testosterone (B1683101) 6β-hydroxylase activity, a marker for CYP3A4 function. psu.eduresearchgate.net

This induction potential is clinically relevant as it can accelerate the metabolism of other drugs that are substrates for these enzymes, potentially reducing their efficacy. nih.govrsyd.dk The induction of CYP2C9 is particularly notable in the context of interactions with drugs like warfarin, where the S-enantiomer is primarily metabolized by this enzyme. rsyd.dk

Table 1: In Vitro Induction of CYP Enzymes by Dicloxacillin in Human Hepatocytes

| CYP Enzyme | Observed Effect | Fold Induction (mRNA) | Fold Induction (Activity) | Reference |

|---|---|---|---|---|

| CYP3A4 | Dose-dependent upregulation | 11.0 - 42.0 | ~6.0 | nih.govpsu.edu |

| CYP2C9 | Dose-dependent upregulation | 1.7 - 2.7 | Not specified | nih.gov |

| CYP2B6 | Dose-dependent upregulation | 2.5 - 2.9 | Not specified | nih.gov |

| CYP1A2 | No significant induction | Not applicable | Not applicable | nih.gov |

The primary mechanism underlying dicloxacillin's induction of CYP enzymes is the activation of the Pregnane X Receptor (PXR). nih.govpsu.edursyd.dk PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances like drugs and subsequently regulating the transcription of genes involved in their metabolism and elimination, including CYP3A4 and CYP2C9. rsyd.dkresearchgate.netmdpi.com

In vitro studies have confirmed that dicloxacillin is a PXR agonist. psu.edursyd.dkveeva.com Upon binding to dicloxacillin, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements in the promoter regions of target genes like CYP3A4, thereby initiating their transcription. researchgate.net Luciferase reporter assays have demonstrated that dicloxacillin activates PXR, leading to increased CYP3A4 transcription. nih.govpsu.edu This PXR-mediated pathway is considered the main driver of the observed induction of CYP3A4 and CYP2C9 by dicloxacillin. nih.govmdpi.comnih.gov While PXR is the principal regulator, other nuclear receptors like the Constitutive Androstane Receptor (CAR) can also be involved in CYP induction, though PXR appears to be the key mediator for dicloxacillin. mdpi.com

Information regarding the post-translational regulation of CYPs by dicloxacillin is less defined in the available literature. Most research has focused on the transcriptional upregulation via PXR activation as the dominant mechanism. d-nb.info

Protein Binding Characteristics in in vitro Systems (e.g., serum albumin)

Dicloxacillin exhibits high-level binding to plasma proteins, primarily human serum albumin (HSA). drugbank.comnih.gov In vitro studies have established that the percentage of protein binding is significant, with reports indicating approximately 97% of dicloxacillin in human serum is bound. nih.gov This high degree of binding means that only a small fraction of the drug is free (unbound) and available to diffuse into tissues and exert its antibacterial effect. asm.org

The extent of binding can be influenced by several factors. Studies have shown that the unbound fraction of dicloxacillin can vary in different populations and conditions. For example, the unbound fraction was found to be higher in serum from umbilical cords and in patients with liver cirrhosis or renal failure compared to healthy adult subjects. nih.gov The presence of free fatty acids can also modulate dicloxacillin's binding to albumin, with studies showing that elevated levels of free fatty acids can decrease the binding of dicloxacillin. asm.orgnih.gov

Thermodynamic studies have investigated the nature of the interaction between dicloxacillin and HSA. acs.org These studies suggest that the binding is largely nonspecific and driven by hydrophobic interactions, leading to the formation of micellar-like clusters of the drug on the protein surface. acs.org The high protein binding is a critical pharmacokinetic characteristic, as it influences the drug's distribution and availability at the site of infection. uri.edu

Table 2: In Vitro Protein Binding of Dicloxacillin

| System/Condition | Unbound Fraction (%) (Mean ± SD) | Reference |

|---|---|---|

| Healthy Adult Subjects (Plasma) | 7.3 ± 0.8 | nih.gov |

| Human Serum (General) | ~3.0 | nih.gov |

| Umbilical Cord Serum | 9.8 ± 0.6 | nih.gov |

| Patients with Liver Cirrhosis (Plasma) | 11.8 ± 6.3 | nih.gov |

| Patients with Renal Failure (Plasma) | 10.5 ± 2.0 | nih.gov |

| Chronic Uremics (before hemodialysis) | 12.7 ± 2.0 | nih.gov |

Advanced Analytical Methodologies for Dicloxacillin 1 in Research

Chromatographic Techniques

Chromatographic methods are paramount for the separation and quantification of Dicloxacillin(1-), especially in complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection stands as a robust and widely adopted method for the analysis of Dicloxacillin(1-).

RP-HPLC is the most common mode of HPLC used for Dicloxacillin(1-) analysis. Method development typically involves optimizing the separation of Dicloxacillin(1-) from other components, such as co-formulated drugs or impurities. Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. journalgrid.comscispace.com

Several studies have reported the development and validation of RP-HPLC methods for the simultaneous estimation of Dicloxacillin(1-) with other antibiotics like Amoxicillin and Cefixime. journalgrid.comajrconline.org These methods are designed to be simple, fast, and reliable for routine analysis in both bulk drug and pharmaceutical dosage forms. journalgrid.com The linearity of these methods is established over a specific concentration range, with correlation coefficients typically exceeding 0.999, indicating a strong linear relationship between concentration and peak area. ajrconline.orgrasayanjournal.co.in

Table 1: Examples of Validated RP-HPLC Methods for Dicloxacillin(1-)

| Co-analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Amoxicillin | 12.5 - 62.5 | 0.9993 | researchgate.net |

| Cefixime | 500-4000 (ng/band) | >0.99 | proquest.com |

| Cefpodoxime | 12.5 - 62.5 | 0.9993 | scispace.com |

| Amoxicillin | 5-40 | Not Specified | scispace.com |

| Cefixime | 60-140 | 0.9949 | rasayanjournal.co.in |

| Cefixime | 0.5 - 40 | Not Specified | nih.gov |

This table provides an interactive summary of linearity data from different validated RP-HPLC methods.

The choice of mobile phase and column is critical for achieving optimal separation in RP-HPLC. The mobile phase for Dicloxacillin(1-) analysis typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). journalgrid.comijpsjournal.com The pH of the aqueous buffer is often adjusted to around 4.6 to ensure good peak shape and resolution. journalgrid.com The ratio of the organic modifier to the aqueous buffer is a key parameter that is optimized to achieve the desired retention time and separation. journalgrid.comijpsonline.com For instance, a mobile phase of methanol (B129727) and phosphate buffer in a 70:30 v/v ratio has been successfully used. journalgrid.com Another common mobile phase is a mixture of acetonitrile and water, with the pH adjusted to 4 with orthophosphoric acid. scispace.com

C18 columns are the most frequently used stationary phases for Dicloxacillin(1-) analysis. journalgrid.comscispace.comijpsjournal.com These columns have a non-polar stationary phase, which retains the relatively non-polar Dicloxacillin(1-) molecule. The dimensions of the column, such as length and internal diameter, as well as the particle size of the packing material, also influence the separation efficiency. journalgrid.comijpsjournal.com

Table 2: Common Mobile Phase Compositions and Columns for Dicloxacillin(1-) RP-HPLC Analysis

| Mobile Phase Composition | Column Type | Detection Wavelength (nm) | Reference |

| Methanol:Phosphate buffer (70:30 v/v), pH 4.6 | Symmetry C18 (4.6 x 150 mm, 5 µm) | 273 | journalgrid.com |

| Acetonitrile:Water (60:40 v/v), pH 4 with orthophosphoric acid | C18 | 240 | scispace.com |

| Acetonitrile:Potassium dihydrogen Phosphate (60:40), pH 6.0 | Water symmetry C18 (250mm x 4.6mm, 5µ) | 220 | ajrconline.org |

| Acetonitrile:Methanol:TFA (0.001%) with pH 6.5 (30:50:20 v/v/v) | Not Specified | 235 | ijpsonline.com |

| Methanol:Water (50:50) | Inertsil C18 ODS (4.6 x 250mm, 5µm) | 290 | ajpaonline.com |

| Phosphate Buffer:Acetonitrile (60:40 v/v) | C-18 (id 4.6 x 150 mm, 5 µm) | 250 | ijpsjournal.com |

This table provides an interactive summary of typical mobile phases, columns, and detection wavelengths used in RP-HPLC methods for Dicloxacillin(1-).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it particularly valuable for the analysis of Dicloxacillin(1-) in complex biological matrices like plasma, milk, and tissue. mdpi.comjopcr.comnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, which provides a high degree of specificity. jopcr.comresearchgate.net This allows for the accurate quantification of Dicloxacillin(1-) even at very low concentrations. For instance, a method for the simultaneous analysis of amoxicillin, dicloxacillin (B1670480), and their impurity 6-aminopenicillanic acid was developed using a C18 column and a mobile phase of acetonitrile and water (65:35 by volume), with detection by a single quadrupole mass spectrometer in negative ion mode. researchgate.net LC-MS/MS methods have been successfully used to determine Dicloxacillin(1-) residues in bovine muscle and milk. mdpi.comtandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers advantages such as high sample throughput and low solvent consumption. It has been successfully applied to the determination of Dicloxacillin(1-). scispace.comjocpr.com In HPTLC, the separation is achieved on a high-performance TLC plate, typically coated with silica (B1680970) gel. scispace.comjocpr.com

For the analysis of Dicloxacillin(1-), a developing system such as methanol, chloroform, and acetic acid in a ratio of 1:9:0.2 (by volume) has been used with silica gel HPTLC F254 plates. scispace.com Another method for determining Dicloxacillin(1-) in simulated urine utilized a mobile phase of Toluene:methanol:Triethylamine (4:6:0.5% v/v/v) on silica gel 60 F254 plates. jocpr.com Detection is typically performed by scanning the plate with a densitometer at a specific wavelength, such as 220 nm or 227 nm. scispace.comjocpr.com The method has been validated for linearity, with a good correlation coefficient observed over a defined concentration range. proquest.comjocpr.com

Table 3: HPTLC Method Parameters for Dicloxacillin(1-) Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range | Reference |

| Silica gel HPTLC F254 | Methanol:Chloroform:Acetic acid (1:9:0.2, by volume) | 220 | 0.53 | 0.4–2 μ g/band | scispace.com |

| Silica gel 60 F254 | Toluene:Methanol:Triethylamine (4:6:0.5% v/v/v) | 227 | 0.80 | 200-1000 ng/band | jocpr.com |

| TLC aluminium plates precoated with silica gel 60F254 | Toluene:Methanol:Triethylamine (4:6:0.7) | 229 | 0.80 ± 0.03 | 500-4000 ng/band | proquest.com |

This table provides an interactive summary of parameters for different HPTLC methods used for Dicloxacillin(1-) analysis.

Spectrophotometric Techniques

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Dicloxacillin(1-) in bulk and pharmaceutical formulations. ijrpc.comresearchgate.net These methods are based on the principle that Dicloxacillin(1-) absorbs ultraviolet radiation at a specific wavelength.

A common approach involves dissolving the drug in a suitable solvent, such as distilled water or methanol, and measuring the absorbance at its wavelength of maximum absorption (λmax). researchgate.netijptjournal.com For Dicloxacillin(1-), the λmax is typically observed around 274 nm. ijptjournal.commedigraphic.com The concentration of the drug is then determined by relating the absorbance to a standard calibration curve. The method has been shown to be linear over a concentration range of 100-500 μg/ml with a high correlation coefficient. researchgate.net

Another spectrophotometric method involves the oxidative coupling of Dicloxacillin(1-) with 3-methylbenzthiazolinone-2-hydrazone (MBTH) in the presence of ferric chloride, which forms a colored chromogen that can be measured in the visible region at 595 nm. ijrpc.com Dual wavelength spectrophotometry has also been employed for the simultaneous determination of Dicloxacillin(1-) and Cefixime. ijpda.orgneliti.com

Table 4: Summary of Spectrophotometric Methods for Dicloxacillin(1-)

| Method | Wavelength (nm) | Linearity Range (µg/mL) | Solvent | Reference |

| UV Spectrophotometry | 273.60 | 100-500 | Distilled Water | researchgate.net |

| Visible Spectrophotometry (with MBTH) | 595 | 10-80 | Methanol and Distilled Water | ijrpc.com |

| UV Spectrophotometry | 274 | 5-25 | Double Distilled Water | ijptjournal.com |

| Dual Wavelength Spectrophotometry | 271.8 and 218.4 | 3-16 | Methanol | ijpda.org |

| First Derivative Spectrophotometry | 207.4 | 5-20 | 0.05 mol L-1 HCl | fayoum.edu.eg |

This table provides an interactive summary of various spectrophotometric methods for the analysis of Dicloxacillin(1-).

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the analysis of Dicloxacillin(1-). The molecule exhibits characteristic absorption maxima in the ultraviolet region, which can be utilized for its quantification. medigraphic.comijptjournal.com A common method involves dissolving Dicloxacillin sodium in double distilled water and scanning the solution in the UV range of 200 to 400 nm. ijptjournal.com The maximum absorbance (λmax) for Dicloxacillin sodium in aqueous solutions is typically observed around 274 nm. medigraphic.comijptjournal.com One study reported a λmax of 273.60 nm in distilled water. researchgate.net Another study utilizing a hydrotropy method with 1M urea (B33335) as the solvent identified a detection wavelength of 210 nm for Dicloxacillin sodium. impactfactor.org

To enhance specificity and resolve overlapping spectra in mixtures, derivative spectrophotometry is employed. This technique involves calculating the first, second, or higher-order derivatives of the absorbance spectrum. For the simultaneous determination of Dicloxacillin and Ampicillin (B1664943), a first derivative (D¹) spectrophotometric method has been used to quantify Dicloxacillin at 207.4 nm. fayoum.edu.egaustinpublishinggroup.com In another approach for the same mixture, fourth-derivative spectrophotometry was utilized, with measurements for Dicloxacillin taken at 275 nm in 0.1 mol dm-3 NaOH. nih.govrsc.org This "zero-crossing" technique is advantageous as it is rapid, simple, and non-destructive. nih.gov First-order derivative spectrophotometry has also been successfully applied for the simultaneous estimation of Cefpodoxime proxetil and Dicloxacillin sodium, with the determination of Dicloxacillin sodium at 237.2 nm (the zero-crossing point of Cefpodoxime proxetil). arastirmax.com

Charge transfer (CT) complexation offers a sensitive method for the spectrophotometric determination of Dicloxacillin(1-). This involves the reaction of Dicloxacillin, an electron donor, with a π-acceptor to form a highly colored complex that can be measured in the visible region. researchgate.netnih.gov Reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and tetracyanoethylene (B109619) (TCNE) have been used as π-acceptors for this purpose. researchgate.netnih.gov The formation of these colored complexes allows for the quantification of Dicloxacillin in pure and pharmaceutical forms. researchgate.netnih.gov Another method involves the oxidative coupling of Dicloxacillin with 3-methylbenzthiazolinone-2-hydrazone (MBTH) in the presence of ferric chloride, forming an apple green chromogen with an absorption maximum at 595 nm. ijrpc.com

Method Validation Parameters

The validation of analytical methods is essential to ensure their reliability. Key parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | UV-Vis Spectrophotometry (Direct) | Derivative Spectrophotometry | Charge Transfer (CT) Reactions |

| Linearity Range | 10-80 µg/ml ijrpc.com, 5-25 µg/ml ijptjournal.com, 100-500 µg/ml researchgate.net, 5-30 µg/ml impactfactor.org | 5–20 µg mL-1 (D¹) fayoum.edu.eg, 20-140 µg/cm³ (4th derivative) nih.govrsc.org, 50-200 µg/ml (1st derivative) arastirmax.com | 4-70 µg mL⁻¹ (with TCNE) nih.gov |

| Precision (%RSD) | Intraday: 0.4351, Interday: 0.7977 researchgate.net | - | 0.05-0.75 (with TCNQ), 0.13-0.75 (with TCNE) nih.gov |

| Accuracy (% Recovery) | 99-100.3% ijrpc.com, 97.24 - 99.62% ijptjournal.com, 100.85% researchgate.net, 99.195-100.37% impactfactor.org | 98.69-99.62% arastirmax.com | 99.90-100.5 (with TCNQ), 99.40-100.1 (with TCNE) nih.gov |

| Specificity | Method demonstrated specificity against formulation components. medigraphic.com | Method is selective for determination in the presence of other compounds like Ampicillin and 6-Aminopenicillanic acid. fayoum.edu.egaustinpublishinggroup.com | - |

| LOD | 0.516682 µg/ml ijptjournal.com, 6.9623 µg/ml researchgate.net | 0.29 µg/mL nih.gov | - |

| LOQ | 1.565703 µg/ml ijptjournal.com, 21.0980 µg/ml researchgate.net | - | - |

Table 1: Validation Parameters for UV-Vis Spectrophotometric Methods for Dicloxacillin(1-)

Capillary Electrophoresis and Other Separation Sciences

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of isoxazolylpenicillins, including Dicloxacillin. A sensitive method using large-volume sample stacking (LVSEP) combined with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a selector in the background electrolyte has been developed. nih.gov This technique allows for the separation and trace-level determination of Dicloxacillin with direct UV detection. nih.gov The interaction between Dicloxacillin and HP-β-CD is a key aspect of the separation, with an association constant determined to be 48.5 M⁻¹. nih.gov This method achieved a low detection limit of 2.0 µg/L and a linear range of 5.0 to 400.0 µg/L. nih.gov

Other separation techniques like high-performance liquid chromatography (HPLC) are also extensively used for the determination of Dicloxacillin, often in combination with other drugs. nih.govresearchgate.netresearchgate.net These chromatographic methods provide high specificity and are considered standard for pharmaceutical analysis. mdpi.comoup.com

Environmental Fate and Degradation Studies of Dicloxacillin 1

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Dicloxacillin(1-), these pathways primarily include hydrolysis, photolysis, and oxidation.

Hydrolysis Kinetics and Products

Hydrolysis is a significant degradation route for β-lactam antibiotics like dicloxacillin (B1670480). The process involves the cleavage of the β-lactam ring, often initiated by acidic or alkaline conditions. ull.esajrconline.org

Studies have shown that the degradation of sodium dicloxacillin in solution follows pseudo-first-order kinetics. ull.es The rate of hydrolysis is pH-dependent, with maximum stability observed in the pH range of 4 to 6. ull.es Under acidic conditions, amide hydrolysis can lead to the formation of penicilloic acids of dicloxacillin, also known as dicloxacilloic acids. ajrconline.org In the solid state, the hydrolysis of dicloxacillin sodium is influenced by humidity and temperature, with degradation conforming to first-order kinetics at later stages. researchgate.net

| Condition | Kinetic Order | Key Findings | Reference |

| Acidic aqueous solution | Pseudo-first-order | Degradation is significant due to hydrolysis of the amide group and opening of the β-lactam ring. | ull.es |

| pH range 4-6 | - | pH of maximum stability. | ull.es |

| Solid state with humidity | First-order (later stages) | Degradation is initiated by water vapor and accelerates with the formation of decomposition products. | researchgate.net |

Photolytic Degradation Under Various Conditions

Photolytic degradation involves the breakdown of compounds by light. Studies on the photostability of dicloxacillin have shown that it is susceptible to degradation under UV light.

When exposed to UV light (200 W/m²) for approximately 7 days, dicloxacillin showed a degradation of 4.72%. tandfonline.com Another study investigating the degradation of dicloxacillin by UVC light alone found it to be a partially effective method. nih.govnih.gov The combination of UVC with inorganic peroxides, however, significantly enhanced the degradation efficiency. nih.govnih.gov

| Condition | % Degradation | Degradation Products | Reference |

| 1.2 million lux h fluorescent light and 200 W/m² UV light for ~7 days | 4.72% | Minor degradation peaks observed. | tandfonline.com |

| Thermal degradation at 60°C for ~24 hours | 2.28% | Degradation peaks observed. | tandfonline.com |

| Acidic conditions | 3.34% | Major degradation peaks found. | tandfonline.com |

| Alkaline conditions | 11.26% | Significant degradation observed. | tandfonline.com |

Oxidation Processes and Mineralization Pathways

Advanced Oxidation Processes (AOPs) have been demonstrated to be effective in degrading dicloxacillin. These processes generate highly reactive hydroxyl radicals that can lead to the complete mineralization of the antibiotic into carbon dioxide, water, and mineral species. epfl.chglobalresearchonline.net

Several AOPs have been studied for dicloxacillin degradation, including:

UV/TiO₂ photocatalysis: This process can achieve almost complete mineralization of dicloxacillin. epfl.ch Total removal of the antibiotic was observed after 120 minutes of treatment, with 95% mineralization after 480 minutes. tandfonline.comnih.gov The process is most effective at a natural pH of 5.8. tandfonline.comnih.gov

Photo-Fenton (UV/H₂O₂/Fe²⁺): This method achieved 10% mineralization and was found to be more effective in acidic media. epfl.ch In one study, 100% degradation of dicloxacillin was achieved in 45 minutes using this process. researchgate.net

Ultrasound (US): While effective in removing the antibiotic, ultrasound treatment resulted in practically zero mineralization. epfl.ch

Diperiodatocuprate(III) [DPC(III)] in alkaline medium: The oxidation of dicloxacillin by DPC(III) follows pseudo-first-order kinetics with respect to DPC(III) and has a stoichiometry of 1:4 (dicloxacillin:DPC(III)). globalresearchonline.netscitcentral.com

| Oxidation Process | Mineralization Extent | Optimal Conditions | Reference |

| UV/TiO₂ | Almost complete (95%) | Natural pH (5.8) | epfl.chtandfonline.comnih.gov |

| UV/H₂O₂/Fe²⁺ (Photo-Fenton) | 10% | Acidic media | epfl.ch |

| Ultrasound (US) | Practically zero | Acidic media | epfl.ch |

| Diperiodatocuprate(III) | - | Alkaline medium | globalresearchonline.netscitcentral.com |

Biotic Degradation by Microbial Systems

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of antibiotics from the environment.

Identification of Microbial Consortia Involved in Degradation

Several studies have identified specific bacteria and microbial consortia capable of degrading dicloxacillin.